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Compound of Interest

Compound Name:
Tetrabutylammonium

Dibromoiodide

Cat. No.: B108187 Get Quote

Application Note: A highly efficient and chemoselective method for the synthesis of 1-

iodoalkynes.

This protocol outlines a robust and reliable method for the mono-iodination of a wide range of

terminal alkynes. The procedure utilizes Tetrabutylammonium iodide (TBAI) as the iodine

source in combination with (diacetoxyiodo)benzene (PIDA) as a mild oxidant. This system

demonstrates high chemoselectivity, specifically favoring the formation of mono-iodinated

products with excellent yields for both aromatic and aliphatic alkynes. The reaction proceeds

under mild conditions, is operationally simple, and avoids the use of harsh reagents, making it

a valuable tool for researchers in organic synthesis and drug development.

Data Presentation
The following table summarizes the yields of 1-iodoalkynes obtained from various terminal

alkyne substrates using the described protocol. The data is adapted from Liu et al., J. Org.

Chem. 2017, 82, 11865–11871.[1][2]
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Entry
Substrate (Terminal
Alkyne)

Product (1-
Iodoalkyne)

Yield (%)

1 Phenylacetylene
1-Iodo-2-

phenylacetylene
99

2

4-

Methylphenylacetylen

e

1-Iodo-2-(p-

tolyl)acetylene
98

3

4-

Methoxyphenylacetyle

ne

1-Iodo-2-(4-

methoxyphenyl)acetyl

ene

99

4

4-

Chlorophenylacetylen

e

1-Chloro-4-

(iodoethynyl)benzene
97

5

4-

Bromophenylacetylen

e

1-Bromo-4-

(iodoethynyl)benzene
96

6
4-

Nitrophenylacetylene

1-Iodo-2-(4-

nitrophenyl)acetylene
85

7 1-Ethynylnaphthalene

1-

(Iodoethynyl)naphthal

ene

95

8 1-Octyne 1-Iodooct-1-yne 88

9 3-Phenyl-1-propyne
(3-Iodoprop-1-yn-1-

yl)benzene
86

10 Cyclohexylacetylene
(Iodoethynyl)cyclohex

ane
82

Experimental Protocols
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This protocol is based on the method described by Liu et al. for the chemoselective mono-

iodination of terminal alkynes.[1][2]

Materials:

Terminal alkyne (1.0 mmol)

Tetrabutylammonium iodide (TBAI) (1.2 mmol, 1.2 equiv)

(Diacetoxyiodo)benzene (PIDA) (1.1 mmol, 1.1 equiv)

Dichloromethane (CH₂Cl₂) (5 mL)

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Standard laboratory glassware for workup and purification

Procedure:

To a round-bottom flask containing a magnetic stir bar, add the terminal alkyne (1.0 mmol),

Tetrabutylammonium iodide (TBAI) (1.2 mmol), and (diacetoxyiodo)benzene (PIDA) (1.1

mmol).

Add dichloromethane (5 mL) to the flask.

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored

by Thin Layer Chromatography (TLC).
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Upon completion of the reaction (typically within 1-2 hours), quench the reaction by adding

saturated aqueous sodium thiosulfate solution to the mixture to reduce any remaining

oxidant.

Transfer the mixture to a separatory funnel and add water.

Extract the aqueous layer with dichloromethane (3 x 10 mL).

Combine the organic layers and wash sequentially with saturated aqueous sodium

bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purify the crude product by flash column chromatography on silica gel using an appropriate

eluent system (e.g., hexane or a mixture of hexane and ethyl acetate) to afford the pure 1-

iodoalkyne.

Mandatory Visualization
Reaction Workflow Diagram
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Workflow for the Mono-iodination of Alkynes

Reaction Setup

Reaction

Workup

Purification

Combine Terminal Alkyne, TBAI, and PIDA in a flask

Add Dichloromethane (CH2Cl2)

Stir at Room Temperature
(Monitor by TLC)

Quench with aq. Na2S2O3

Extract with CH2Cl2

Wash with aq. NaHCO3 and Brine

Dry over Na2SO4

Concentrate in vacuo

Purify by Flash Column Chromatography

Pure 1-Iodoalkyne

Click to download full resolution via product page

Caption: Experimental workflow for the mono-iodination of terminal alkynes.
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Proposed Signaling Pathway/Mechanism

Proposed Mechanism for TBAI/PIDA Mediated Iodination

TBAI (Bu4N+I-)

[PhI(OAc)I]
Active Iodine(III) Species

Ligand Exchange

PIDA (PhI(OAc)2)

Iodonium Intermediate

Terminal Alkyne
(R-C≡C-H)

Electrophilic Attack

1-Iodoalkyne
(R-C≡C-I)

Deprotonation

PhI Bu4N+OAc- HOAc

Click to download full resolution via product page

Caption: Proposed mechanism for the iodination of alkynes with TBAI/PIDA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.organic-chemistry.org/abstracts/lit6/105.shtm
https://pubs.acs.org/doi/abs/10.1021/acs.joc.7b01555
https://www.benchchem.com/product/b108187#protocol-for-the-iodination-of-alkynes-with-tbadi
https://www.benchchem.com/product/b108187#protocol-for-the-iodination-of-alkynes-with-tbadi
https://www.benchchem.com/product/b108187#protocol-for-the-iodination-of-alkynes-with-tbadi
https://www.benchchem.com/product/b108187#protocol-for-the-iodination-of-alkynes-with-tbadi
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b108187?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

